N-(2-CYANOETHYL)-N-CYCLOHEXYL-4'-NITRO-[1,1'-BIPHENYL]-4-SULFONAMIDE
Overview
Description
N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE is an organic compound with a complex structure that includes a cyanoethyl group, a cyclohexyl group, a nitro group, and a biphenyl sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the biphenyl sulfonamide core: This can be achieved by reacting 4-nitro-[1,1’-biphenyl]-4-sulfonyl chloride with an amine, such as cyclohexylamine, under basic conditions.
Introduction of the cyanoethyl group: The resulting sulfonamide can then be reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the cyanoethyl group: Yields various substituted derivatives.
Hydrolysis of the cyano group: Results in the formation of a carboxylic acid derivative.
Scientific Research Applications
N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyanoethyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE: is similar to other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of N-(2-CYANOETHYL)-N-CYCLOHEXYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-cyclohexyl-4-(4-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c22-15-4-16-23(19-5-2-1-3-6-19)29(27,28)21-13-9-18(10-14-21)17-7-11-20(12-8-17)24(25)26/h7-14,19H,1-6,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLAOLJVHRIPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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